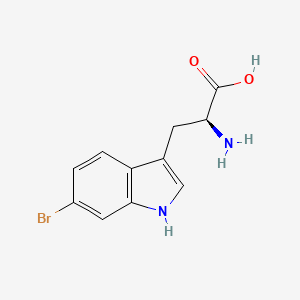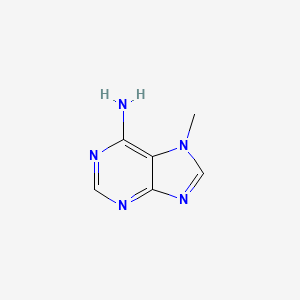
Abbott 79175
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-79175 is a small molecule inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various diseases, including asthma and other inflammatory conditions. A-79175 has shown potential in increasing bone formation, making it a compound of interest in both medical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-79175 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the formation of a benzofuran derivative, followed by the introduction of a fluorine atom and the attachment of a hydroxyurea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of A-79175 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: A-79175 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the hydroxyurea moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce fluorinated analogs with potentially different biological activities.
Scientific Research Applications
A-79175 has a wide range of applications in scientific research:
Chemistry: It serves as a tool compound for studying the inhibition of 5-lipoxygenase and the role of leukotrienes in inflammation.
Biology: Researchers use A-79175 to investigate the biological pathways involving 5-lipoxygenase and its impact on cellular processes.
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, such as asthma and arthritis, due to its ability to inhibit leukotriene production.
Industry: A-79175’s role in increasing bone formation makes it a candidate for developing treatments for bone-related disorders.
Mechanism of Action
A-79175 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. By blocking this pathway, A-79175 reduces the production of leukotrienes, thereby diminishing inflammation. The molecular targets include the active site of 5-lipoxygenase, where A-79175 binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used clinically for asthma management.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits leukotriene synthesis.
Licofelone: A dual inhibitor of 5-lipoxygenase and cyclooxygenase (COX) enzymes.
Uniqueness of A-79175: A-79175 is unique due to its specific inhibition of 5-lipoxygenase and its demonstrated ability to enhance bone formation. This dual functionality makes it a valuable compound for both anti-inflammatory and bone health research .
Properties
CAS No. |
141579-87-5 |
|---|---|
Molecular Formula |
C15H13FN2O4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
1-[(2R)-4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19)/t10-/m1/s1 |
InChI Key |
OLZHFFKRBCZHHT-SNVBAGLBSA-N |
SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Isomeric SMILES |
C[C@H](C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Canonical SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 78773 A 79175 A-78773 A-79175 Abbott 79175 Abbott-79175 N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















